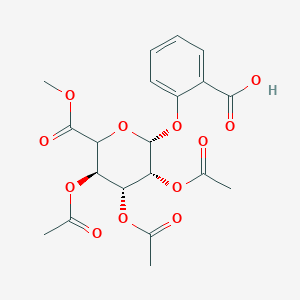

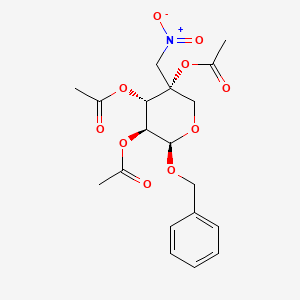

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

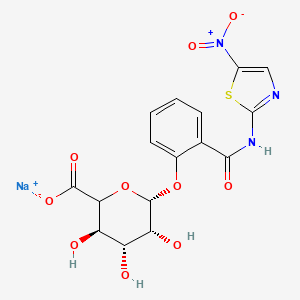

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose (DAATG) is a compound that has been studied extensively due to its potential applications in a number of scientific fields. DAATG is a sugar derivative that consists of two acetyl groups linked to a six-carbon chain (the anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose) and a three-carbon chain (the 3,4-di-O-acetyl group). This compound has been studied for its potential applications in biochemistry, medicinal chemistry, and other areas of scientific research.

Applications De Recherche Scientifique

Synthesis of Anhydrosugars

One of the foundational applications involves the synthesis of 1,6-anhydro-β-D-glucopyranose derivatives. Akagi, Tejima, and Haga (1962) demonstrated a method for synthesizing 1,6-anhydro-β-D-glucopyranose from 6-O-p-toluenesulfonyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose using sodium methoxide, showcasing the compound's utility in producing anhydrosugars which are valuable in various biochemical applications (Akagi, Tejima, & Haga, 1962).

Glycosidation and Disaccharide Formation

Kroutil, Černý, Trnka, and Buděšínský (2001) utilized 1,6-anhydro-2-O-p-toluenesulfonyl derivatives for the synthesis of S-linked glucosaminyl-4-thiohex-2-enopyranosides, highlighting its role in the formation of complex glycosidic bonds and disaccharides with potential implications in medicinal chemistry and drug design (Kroutil, Černý, Trnka, & Buděšínský, 2001).

Deamidation and Acyl Rearrangement

Jha and Davis (1995) explored the deamidation and acyl rearrangement of amino sugar derivatives, using compounds related to 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose. Their work contributes to the understanding of amino sugar chemistry, which is crucial for developing novel glycoconjugates (Jha & Davis, 1995).

Synthesis of Chitobiose Derivatives

Oguri and Tejima (1980) reported on the synthesis of chitobiose derivatives, a process that involves the condensation of dianhydro sugars with oxazoline derivatives. This research is significant for the synthesis of complex carbohydrates and oligosaccharides, which have various biological and pharmaceutical applications (Oguri & Tejima, 1980).

Mécanisme D'action

Target of Action

The primary target of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is the Herpes Simplex Virus-1 (HSV-1) . HSV-1 is a virus that causes infections of the mouth, skin, eyes, and central nervous system. It is one of the most common viruses affecting humans.

Mode of Action

This compound interacts with HSV-1 by inhibiting viral replication . The unique acetyl and tosyl groups of this compound play a crucial role in this inhibition .

Biochemical Pathways

It is known that the compound interferes with the replication process of hsv-1 . This interference could potentially affect various biochemical pathways involved in viral replication and protein synthesis.

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in ethyl acetate and methanol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the inhibition of HSV-1 replication . This inhibition could potentially lead to a decrease in the severity and duration of HSV-1 infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at -20° C . Additionally, the compound’s solubility in Ethyl Acetate and Methanol suggests that its action could be influenced by the presence of these solvents in the environment.

Orientations Futures

Propriétés

IUPAC Name |

[3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMOPIWZWABELF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

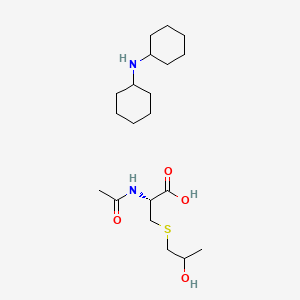

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)

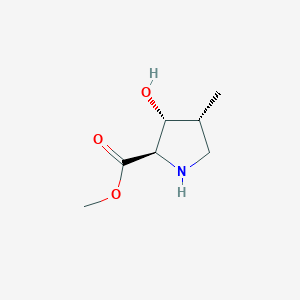

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)